molecular formula C18H19N3O4 B2895223 1-(2-Methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea CAS No. 954686-74-9

1-(2-Methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea

Cat. No. B2895223
CAS RN: 954686-74-9
M. Wt: 341.367
InChI Key: VOWIXAYRTJFUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea, also known as MO-1, is a small molecule compound that has been extensively studied for its potential use in scientific research. It is a urea derivative that is synthesized through a multi-step process, which involves the reaction of various reagents under controlled conditions. MO-1 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

ROCK Inhibitors for Cancer Therapy

Pyridylthiazole-based ureas, including compounds with methoxy groups, have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a crucial role in cancer progression. These inhibitors demonstrate significant potency, particularly when substitutions include hydroxy, methoxy, and amino groups. The research emphasizes the importance of stereochemistry and the potential therapeutic applications of these compounds in treating human lung cancer by inhibiting ROCK activity (Pireddu et al., 2012).

Synthesis of Ureas and Oxazolidinones

The catalytic oxidative carbonylation of amines to produce ureas and oxazolidinones has been explored, highlighting a method to obtain high-value molecules from simple building blocks. This research points to the versatility of ureas and oxazolidinones in synthesizing compounds with a wide range of applications in different fields, using an environmentally friendly catalytic system that can be recycled several times (Mancuso et al., 2015).

Pharmacological Applications

Research on orexin-1 receptor antagonists has revealed compounds that can cross the blood-brain barrier and selectively inhibit the receptor, demonstrating potential therapeutic strategies for treating psychiatric disorders associated with stress or hyperarousal states. This suggests the applicability of urea derivatives in developing novel treatments for anxiety, panic, and other stress-related disorders (Bonaventure et al., 2015).

Neuroprotective Properties

Studies on thiourea derivatives of oxazolidinones have highlighted their significant antiparkinsonian activity and neuroprotective properties, offering insights into potential treatments for Parkinson's disease. These compounds, particularly those with methoxy groups, show promise in developing new approaches to neurodegenerative disorders (Azam et al., 2009).

Material Science Applications

The crystal structure analysis of related phenylurea herbicides reveals insights into molecular interactions and network formation. This research contributes to understanding how chemical modifications can influence the physical properties and applications of these compounds in material science and herbicide development (Kang et al., 2015).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-16-10-6-5-9-15(16)20-17(22)19-11-14-12-21(18(23)25-14)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWIXAYRTJFUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CN(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea

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